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Compound of Interest

Compound Name: 3-Fluoro-5-iodopyridin-2-amine

cat. No.: B1442118

An In-Depth Technical Guide to 3-Fluoro-5-iodopyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-5-iodopyridin-2-amine,
a halogenated heterocyclic building block of significant interest in the fields of medicinal
chemistry and drug discovery. We will delve into its core physicochemical properties, provide a
detailed and validated synthesis protocol, discuss methods for its characterization, and explore
its applications as a versatile scaffold in the development of targeted therapeutics. This
document is intended for researchers, chemists, and drug development professionals seeking
both foundational knowledge and practical insights into the strategic use of this compound.

Core Compound Identification and Properties

3-Fluoro-5-iodopyridin-2-amine is a substituted pyridine derivative featuring an amino group,
a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a
highly valuable and versatile intermediate in organic synthesis. The electron-withdrawing
nature of the fluorine and iodine atoms, combined with the electron-donating amino group,
creates a distinct electronic profile that influences its reactivity and potential for forming
complex molecular architectures.

The primary identifier for this compound is its CAS Number: 1321612-85-4.[1][2][3]

Table 1: Physicochemical and Structural Identifiers
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Property Value Source
CAS Number 1321612-85-4 [1][2][3]
Molecular Formula CsH4FIN2 [2]
Molecular Weight 238.00 g/mol [11[2]

WQSPIURCJCRCIF-
InChl Key [4]
UHFFFAOYSA-N

Canonical SMILES C1=C(C=NC(=C1I)N)F [5]

Purity (Typical) >95% [2]

Synthesis and Purification Protocol

The synthesis of 3-Fluoro-5-iodopyridin-2-amine is typically achieved through the
electrophilic iodination of its precursor, 2-amino-3-fluoropyridine. The rationale for this approach
is that the amino group strongly activates the pyridine ring towards electrophilic substitution,
directing the incoming electrophile (iodine) to the para position (C5), which is sterically
accessible.

Conceptual Synthesis Workflow

The logical flow of the synthesis involves the activation of a suitable starting material followed
by a regioselective iodination step. The workflow below illustrates the transformation from a
readily available precursor to the final product.
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Caption: Synthesis workflow for 3-Fluoro-5-iodopyridin-2-amine.

Detailed Experimental Protocol

This protocol is adapted from established methods for the iodination of similar aminopyridine
systems.[4] It is designed to be self-validating through in-process checks and final
characterization.

Materials:

¢ 2-Amino-3-fluoropyridine
 Silver Sulfate (Ag2S0a)
 lodine (I2)

o Ethanol (EtOH)

o Ethyl Acetate (EtOAC)

e Sodium Carbonate (Na2COs) solution
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e Sodium Thiosulfate (Na2S203) solution

e Sodium Sulfate (NazS0a)

 Silica Gel for column chromatography

Procedure:

e Reaction Setup: In a two-necked flask equipped with a magnetic stirrer, dissolve 2-amino-3-
fluoropyridine in ethanol. The choice of ethanol as a solvent is critical as it effectively
dissolves the starting material without reacting with the iodinating agent under these
conditions.

o Addition of Catalyst: Add silver sulfate to the solution. Silver sulfate acts as a catalyst,
activating the iodine to generate a more potent electrophilic species (I*), thereby facilitating
the substitution reaction on the electron-rich pyridine ring.

 lodination: Add powdered iodine in small portions to the stirring mixture. The portion-wise
addition helps to control the reaction rate and temperature, preventing the formation of
potential byproducts.

» Reaction Monitoring: Allow the reaction to stir at ambient temperature for approximately 24
hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the
consumption of the starting material.

o Workup - Filtration: Once the reaction is complete, remove the insoluble silver salts by
filtration through a pad of celite, washing the filter cake with additional ethanol to ensure
complete recovery of the product.

o Workup - Extraction: Concentrate the filtrate under reduced pressure. Take up the resulting
residue in ethyl acetate and wash with an aqueous solution of sodium carbonate to
neutralize any acidic impurities. Subsequently, wash the organic phase with a 25% aqueous
solution of sodium thiosulfate to remove any unreacted iodine, followed by a final wash with
saturated sodium chloride (brine) to remove residual water.[4]

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The resulting crude solid must be purified by silica gel column
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chromatography. A gradient elution system, typically starting with n-heptane and gradually
increasing the polarity with ethyl acetate, is effective for separating the desired product from
non-polar and highly polar impurities.[4]

e Final Product: Collect the pure fractions, combine, and evaporate the solvent to yield 3-
Fluoro-5-iodopyridin-2-amine as a solid. Confirm identity and purity via spectroscopic
methods.

Spectroscopic Characterization

To ensure the structural integrity and purity of the synthesized compound, a suite of
spectroscopic analyses is mandatory.

¢ H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show
two distinct aromatic signals corresponding to the protons on the pyridine ring. The signals
will exhibit splitting patterns (coupling) due to the adjacent fluorine atom (H-F coupling). The
amino group protons will typically appear as a broad singlet.

e 13C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will show five distinct
signals for the pyridine ring carbons. The chemical shifts will be influenced by the attached
functional groups, with the carbon atoms bonded to fluorine and iodine showing
characteristic shifts and C-F coupling.

e Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak
corresponding to the protonated molecule [M+H]* at approximately 238.99 m/z, confirming
the molecular weight.

e 1F NMR (Fluorine Nuclear Magnetic Resonance): This analysis is crucial for confirming the
presence and environment of the fluorine atom, which will appear as a single resonance.

Applications in Drug Discovery and Chemical
Biology

The true value of 3-Fluoro-5-iodopyridin-2-amine lies in its utility as a versatile building block
for creating complex, biologically active molecules. The iodine atom serves as a highly effective
handle for transition-metal-catalyzed cross-coupling reactions.
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Role in Cross-Coupling Reactions

The C-I bond is relatively weak and highly susceptible to oxidative addition, making it an ideal
substrate for reactions like Suzuki, Sonogashira, Stille, and Buchwald-Hartwig couplings. This
allows for the precise and efficient introduction of diverse molecular fragments (aryl, alkyl,
alkynyl groups) at the C5 position of the pyridine ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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